BAY-1797 is a potent and selective antagonist of the P2X4 receptor. [, ] It belongs to a new class of P2X4 inhibitors and is a valuable tool for in vivo studies in rodents. []
P2X receptors are ATP-gated cation channels involved in various physiological processes. The P2X4 subtype, in particular, plays a crucial role in the immune and central nervous systems, especially in neuropathic pain. [] This makes P2X4 receptors, and consequently BAY-1797, a subject of significant interest in drug discovery research.
While the provided abstracts don't detail the specific synthetic steps for BAY-1797, the paper by Günther et al. mentions a "structure-guided optimization" process. [] This suggests that the synthesis likely involved iterative modifications of a lead compound, guided by structure-activity relationship (SAR) studies and potentially involving techniques like:
Although the provided abstracts lack specific details about the molecular structure analysis of BAY-1797, the study by Kawate et al. describes the cryo-EM structure of the zebrafish P2X4 receptor complexed with BAY-1797. [] This structural information provides insights into:
BAY-1797 acts as an allosteric antagonist of the P2X4 receptor. [] Unlike competitive antagonists that bind to the orthosteric site (ATP-binding site), allosteric antagonists like BAY-1797 bind to a distinct site on the receptor. []
Binding of BAY-1797 to the allosteric site prevents the conformational changes in the extracellular domain that are necessary for channel opening upon ATP binding. [] This prevents ion influx through the channel, effectively inhibiting P2X4 receptor function. []
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2